2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
Overview
Description
“2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine” is a chemical compound with the CAS Number: 1249226-04-7 . Its IUPAC name is 4-chloro-2-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine . The compound is stored at room temperature and has a purity of 95%. It is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H10ClN3/c13-11-8-4-3-6-9(8)15-12(16-11)10-5-1-2-7-14-10/h1-2,5,7H,3-4,6H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 231.68 . It is a powder that is stored at room temperature .
Scientific Research Applications
Nonlinear Optical Properties
- Pyrimidine derivatives, including those similar to 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine, have been studied for their potential in nonlinear optics (NLO). The pyrimidine ring, found in DNA and RNA, is part of heterocyclic aromatic compounds that show promise in medicine and NLO fields. Structural parameters and electronic properties derived from DFT calculations suggest these compounds have significant NLO character, which is important for optoelectronic applications (Hussain et al., 2020).
Biological Activity
- Some derivatives of pyrimidine, which are structurally related to this compound, have shown moderate to weak fungicidal and insecticidal activity. These compounds were synthesized through a multi-step sequence and their structures were confirmed using various techniques, such as NMR and X-ray diffraction (Chen & Shi, 2008).
Synthesis and Structural Analysis
- The synthesis of novel compounds containing the pyrimidine ring is an area of ongoing research. These compounds are often created through multi-step reactions and their structures are analyzed using NMR, IR, and mass spectroscopy. The creation of these compounds, including those structurally similar to this compound, contributes to our understanding of chemical synthesis and molecular structure (Abdel-rahman et al., 2000).
Antimicrobial Activity
- Some pyrimidine derivatives exhibit antimicrobial properties. Research has been conducted to explore the antibacterial and antifungal potential of these compounds, with some showing promising results in vitro. This research can lead to the development of new drugs and treatments for various infections (Zaki et al., 2020).
Anticonvulsive Properties
- Research into the anticonvulsive properties of pyrimidine derivatives, including those structurally related to this compound, has led to the identification of compounds with potential use in treating convulsions. This area of study is important for the development of new medications for neurological conditions (Sirakanyan et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-chloro-2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-8-4-3-6-9(8)15-12(16-11)10-5-1-2-7-14-10/h1-2,5,7H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKHHGBJFMFKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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